
Prop-2-en-1-yl methylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Prop-2-en-1-yl methylcarbamate is an organic compound that belongs to the carbamate family. It is characterized by the presence of a carbamate group (NH2COO) attached to a prop-2-en-1-yl group. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Prop-2-en-1-yl methylcarbamate can be synthesized through several methods. One common approach involves the reaction of methanol with urea, resulting in the formation of methyl carbamate, which can then be further reacted with prop-2-en-1-yl chloride to yield the desired compound . Another method involves the use of carbonylimidazolide in water with a nucleophile, providing an efficient and general method for the preparation of carbamates without an inert atmosphere .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts, such as indium triflate, can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Prop-2-en-1-yl methylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbamate group to amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carbamate group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxides, while reduction can produce amines .
Scientific Research Applications
Prop-2-en-1-yl methylcarbamate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of prop-2-en-1-yl methylcarbamate involves its interaction with specific molecular targets and pathways. For example, it can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its normal function . The compound’s effects are mediated through various biochemical pathways, including those involved in oxidative stress and inflammation .
Comparison with Similar Compounds
Prop-2-en-1-yl methylcarbamate can be compared with other similar compounds, such as:
Methyl carbamate: A simpler carbamate with similar chemical properties but different applications.
Prop-2-yn-1-yl carbamate: Another carbamate with a different alkyl group, leading to variations in reactivity and applications.
Prop-2-en-1-one based compounds: These compounds share structural similarities but differ in their mechanical properties and applications.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct reactivity and applications compared to other carbamates.
Properties
CAS No. |
25070-81-9 |
|---|---|
Molecular Formula |
C5H9NO2 |
Molecular Weight |
115.13 g/mol |
IUPAC Name |
prop-2-enyl N-methylcarbamate |
InChI |
InChI=1S/C5H9NO2/c1-3-4-8-5(7)6-2/h3H,1,4H2,2H3,(H,6,7) |
InChI Key |
XGEAREWNUGXKQN-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)OCC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


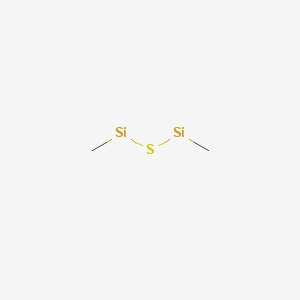
![8-Azatricyclo[4.3.0.02,5]non-3-ene-7,9-dione](/img/structure/B14699196.png)
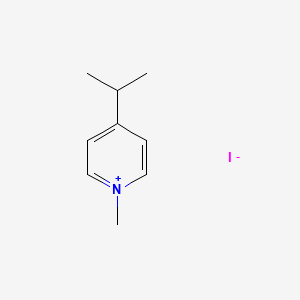


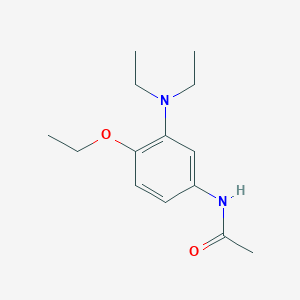
![1,7,7-Trimethyl-2-[(propan-2-yl)oxy]bicyclo[2.2.1]heptane](/img/structure/B14699224.png)
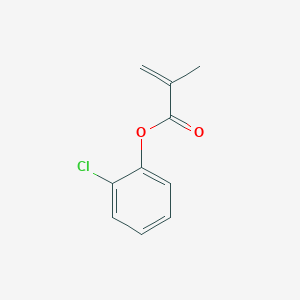
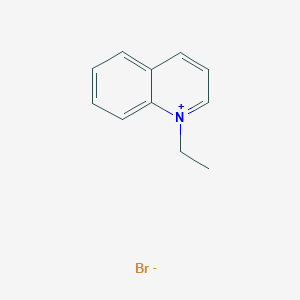
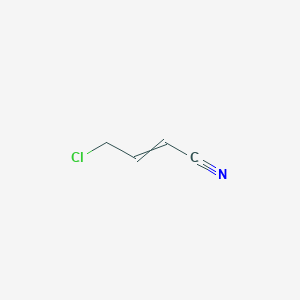
![(8R,9S,10S,13R,14S,17R)-10,13-dimethyl-17-[(2S)-6-methylheptan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene](/img/structure/B14699232.png)
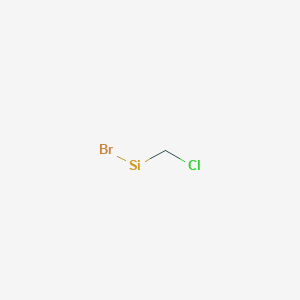
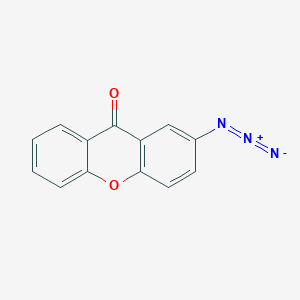
![Dimethyl 3-(phenylsulfonyl)-3-azatricyclo[3.2.1.02,4]octane-6,7-dicarboxylate](/img/structure/B14699258.png)
